molecular formula C8H7ClO3 B8322288 Carbonic acid, chloromethyl phenyl ester CAS No. 35180-03-1

Carbonic acid, chloromethyl phenyl ester

Cat. No. B8322288
M. Wt: 186.59 g/mol
InChI Key: UCSVAARRMAMTIF-UHFFFAOYSA-N
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Patent
US05559266

Procedure details

Phenyl chloroformate (9.0 g, 57.5 mmol) was dissolved in 1,2-dichloroethane (50 ml) and pyridine (0.22 g, 2.8 mmol) was added dropwise to the stirred solution. In another reactor, paraformaldehyde (7.0 g, 233.1 mmol) was heated with a heat gun to generate the gaseous monomer. The formaldehyde gas was bubbled into the first reactor through a tube with the outlet below the surface of the liquid. Stirred at 65° C. for 3 hours. Washed three times with water, dried (MgSO4) and concentrated. Distillation (Bp. 64°-67° C. 5×10-4 mbar) yielded 2.7 g product. The product was further purified by flash chromatography (Silikagel 60, petroleum ether/ethyl acetate 95: 5). Yield: 2.1 g. 1H-NMR (CDCl3): delta=5.78 (CH2); 7.18-7.41 ppm (phenyl).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].N1C=CC=CC=1.C=[O:18].ClC[CH2:21][Cl:22]>>[C:2](=[O:18])([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[O:3][CH2:21][Cl:22]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
Stirred at 65° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formaldehyde gas was bubbled into the first reactor through a tube with the outlet below the surface of the liquid
WASH
Type
WASH
Details
Washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation (Bp. 64°-67° C. 5×10-4 mbar)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(OCCl)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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